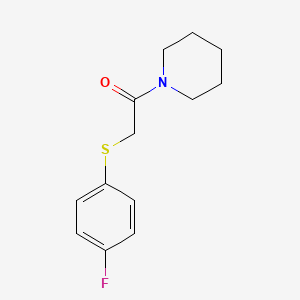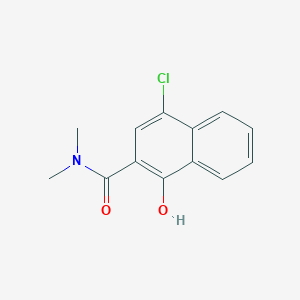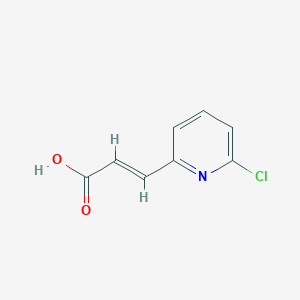
5-Propyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyl-2,3-dihydropyridazin-3-one (PDHP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDHP is a heterocyclic compound that belongs to the pyridazine family and has a molecular formula of C8H12N2O.
Mecanismo De Acción
The mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This compound has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Propyl-2,3-dihydropyridazin-3-one has several advantages for lab experiments. This compound is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds with similar properties.
However, this compound also has some limitations for lab experiments. This compound is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. This compound is also relatively toxic, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-Propyl-2,3-dihydropyridazin-3-one. One possible direction is the development of this compound-based compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is the development of this compound-based insecticides and fungicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in materials science.
Métodos De Síntesis
5-Propyl-2,3-dihydropyridazin-3-one can be synthesized by the reaction of 3-acetyl-2,5-dimethylpyrazine with propylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-Propyl-2,3-dihydropyridazin-3-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, this compound has been shown to exhibit insecticidal and fungicidal properties. This compound has also been studied for its potential use as a plant growth regulator.
In materials science, this compound has been studied for its potential use as a precursor for the synthesis of various organic compounds such as pyridazine-based polymers and liquid crystals.
Propiedades
IUPAC Name |
4-propyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAXTEYYGLOLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)





![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)

